(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
Description
The compound (2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one (hereafter Compound A) is a benzofuranone derivative featuring a 2-fluorobenzylidene group, a 6-hydroxy substituent, and a 4-methylpiperazinylmethyl moiety at position 5. Its Z-configuration ensures stereochemical specificity, which is critical for interactions with biological targets . The 2-fluorophenyl group enhances electronic effects and binding affinity, while the 4-methylpiperazine improves solubility and pharmacokinetic properties compared to simpler amines.
Properties
IUPAC Name |
(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-23-8-10-24(11-9-23)13-16-18(25)7-6-15-20(26)19(27-21(15)16)12-14-4-2-3-5-17(14)22/h2-7,12,25H,8-11,13H2,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBKEDSHMABDDT-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4F)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4F)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Piperazine Moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency and implementing purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The fluorophenyl and piperazine groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution but often involve halogenating agents and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to (2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one exhibit promising anticancer properties. The benzofuran scaffold has been linked to the inhibition of various cancer cell lines, including breast and colon cancer. Studies suggest that the introduction of fluorine atoms can enhance the compound's lipophilicity and biological activity, making it a candidate for further investigation in cancer therapy .
Neuropharmacological Effects
The presence of the piperazine moiety in this compound suggests potential neuropharmacological applications. Piperazine derivatives are known for their activity as anxiolytics and antidepressants. Preliminary studies have shown that similar compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation . This positions this compound as a candidate for further research in treating anxiety and depression.
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Compounds containing benzofuran rings have demonstrated activity against various bacterial strains. The specific interactions between the compound and microbial targets need to be elucidated through further pharmacological studies .
Case Studies
Several studies have explored the effects of structurally related compounds:
- Study on Anticancer Activity : A study reported that a compound with a similar benzofuran structure inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Neuropharmacological Assessment : Research on piperazine derivatives indicated significant anxiolytic effects in animal models, suggesting that modifications to the piperazine structure could enhance these effects .
- Antimicrobial Testing : A comparative study found that benzofuran derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes Compound A and four structurally related benzofuranone derivatives (Compounds B–E), highlighting substituent variations and their implications:
Analysis of Substituent Effects
Fluorophenyl Position (2- vs. 3-)
- Compound A (2-fluorophenyl) vs. Compound E (3-fluorophenyl):
Piperazine vs. Dimethylamine at Position 7
- Compound A (4-methylpiperazine) vs.
Hydroxyethyl-Piperazine (Compound C vs. D)
- Compound C (trimethoxyphenyl) vs. D (2-methylphenyl): The trimethoxy group in C increases lipophilicity, which may enhance membrane penetration but reduce aqueous solubility.
6-Hydroxy vs. 6-Propenoxy (Compound A vs. E)
- The 6-hydroxy group in A may act as a hydrogen-bond donor, enhancing antioxidant or enzyme-inhibitory activity. E’s propenoxy substituent introduces rigidity and lipophilicity, favoring passive diffusion but limiting polar interactions .
Research Findings and Pharmacological Insights
- Solubility and Bioavailability :
- Receptor Binding :
- Molecular docking studies suggest that A ’s 2-fluorophenyl group aligns with hydrophobic pockets in kinase targets, whereas C ’s bulkier trimethoxyphenyl may cause clashes .
Biological Activity
The compound (2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one, commonly referred to as a benzofuran derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.4 g/mol. The structure features a benzofuran core substituted with a fluorophenyl group and a piperazine moiety, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | This compound |
| Purity | Typically ≥ 95% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives. In vitro assays demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was shown to inhibit the proliferation of MDA-MB-231 breast cancer cells by inducing apoptosis through the activation of caspase pathways .
The proposed mechanism involves the interaction of the compound with specific cellular targets. The presence of the piperazine group is thought to enhance the compound's ability to penetrate cell membranes and interact with intracellular proteins. This interaction can disrupt signaling pathways involved in cell survival and proliferation, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer effects, benzofuran derivatives have been evaluated for antimicrobial properties. Research indicates that compounds with similar structural motifs demonstrate significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Study 1: Anticancer Efficacy
A study conducted on synthesized derivatives of benzofuran revealed that modifications at the 6-hydroxy position significantly enhance cytotoxicity against human leukemia cells. The study reported an IC50 value as low as 10 µM for certain derivatives, indicating potent anticancer activity .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of several benzofuran derivatives against Staphylococcus aureus and Escherichia coli. Results showed that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one?
- Methodological Answer : The synthesis typically involves a multi-step process:
Core benzofuran formation : Condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 2-fluorobenzaldehyde under basic conditions (e.g., NaOH in ethanol) to form the (Z)-configured exocyclic double bond .
Piperazine functionalization : Introduction of the 4-methylpiperazine moiety via nucleophilic substitution or reductive amination, often using DMF or THF as solvents and catalytic bases like K₂CO₃ .
- Key Considerations : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for aldehyde:benzofuran) are critical for yield optimization.
Q. How is the stereochemical integrity of the (Z)-configured exocyclic double bond confirmed?
- Methodological Answer :
- NMR Spectroscopy : Coupling constants (J ≈ 12–14 Hz for trans olefins vs. <10 Hz for cis) and NOE correlations differentiate Z/E isomers .
- X-ray Crystallography : Definitive confirmation of the (Z)-configuration via crystal structure analysis, as demonstrated in related benzofuran derivatives .
Advanced Research Questions
Q. What strategies optimize reaction yield and purity during the introduction of the 4-methylpiperazine moiety?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen .
- Catalysis : Use of KI or tetrabutylammonium bromide (TBAB) as phase-transfer catalysts improves reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates the product with >95% purity. Contradictions in yield (60–85% across studies) may arise from residual moisture or competing side reactions .
Q. How do structural modifications at the benzylidene and piperazine positions affect bioactivity?
- Methodological Answer :
- Comparative SAR Studies :
| Substituent | Biological Activity | Key Finding |
|---|---|---|
| 2-Fluorophenyl | Anticancer (IC₅₀ = 2.1 μM) | Enhanced cytotoxicity due to electron-withdrawing F |
| 4-Methylpiperazine | Improved solubility | Hydrochloride salt forms increase bioavailability |
- Mechanistic Insights : Fluorine at the ortho position stabilizes the benzylidene moiety via hydrophobic interactions in enzyme binding pockets, while the piperazine group facilitates hydrogen bonding with biological targets .
Q. What computational methods predict the compound’s interaction with kinase targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase). Parameters include grid spacing (0.375 Å) and Lamarckian genetic algorithms .
- MD Simulations : GROMACS or AMBER assess binding stability (50 ns trajectories, RMSD <2 Å for stable complexes). Free energy calculations (MM-PBSA) quantify affinity differences between Z/E isomers .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous media?
- Methodological Answer : Discrepancies arise from:
- Salt Form : Hydrochloride salts (used in pharmacological studies) exhibit higher solubility than free bases .
- Crystallinity : Amorphous forms (prepared via rapid precipitation) show 3–5× higher solubility vs. crystalline forms .
Experimental Design Considerations
Q. How to design assays for evaluating the compound’s anti-inflammatory activity?
- Methodological Answer :
- In Vitro : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC₅₀ determination via ELISA) .
- In Vivo : Carrageenan-induced paw edema model in rats (dose range: 10–50 mg/kg, compared to indomethacin). Ensure pharmacokinetic profiling (t½, Cmax) to correlate efficacy with exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
